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Compound Name: Tungsten-183

Cat. No.: B082725 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tungsten-183 Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical

technique for characterizing the structure, dynamics, and purity of tungsten-containing

compounds. Despite its potential, its application can be challenging due to the inherent

properties of the ¹⁸³W nucleus. This guide provides a comprehensive overview of the core

principles, experimental protocols, and data interpretation for ¹⁸³W NMR, with a particular focus

on its application in chemical research and its relevance to drug development.

Fundamental Principles of Tungsten-183 NMR
The tungsten isotope ¹⁸³W is the only naturally occurring NMR-active nucleus of tungsten. Its

key nuclear properties are summarized in Table 1.

Table 1: Nuclear Properties of Tungsten-183[1][2]
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Property Value

Spin (I) 1/2

Natural Abundance (%) 14.31

Gyromagnetic Ratio (γ) 1.1283 × 10⁷ rad T⁻¹ s⁻¹

Resonance Frequency 4.166387% of ¹H

Receptivity vs. ¹H 1.07 × 10⁻⁵

Receptivity vs. ¹³C 0.0631

The spin of 1/2 is advantageous as it results in sharp resonance lines, free from the

quadrupolar broadening observed in nuclei with spin > 1/2.[1][3] However, the low natural

abundance and very low gyromagnetic ratio contribute to the nucleus's poor sensitivity, which is

a significant experimental challenge.[4]

Chemical Shifts in ¹⁸³W NMR
The chemical shift (δ) in ¹⁸³W NMR is highly sensitive to the electronic environment of the

tungsten atom and spans a very wide range, typically from -4670 to +2050 ppm.[1] This wide

dispersion is a key advantage, as subtle changes in coordination geometry, ligand identity, and

oxidation state can lead to significant and easily resolvable differences in chemical shifts.

The standard reference compound for ¹⁸³W NMR is a 1 M or saturated aqueous solution of

sodium tungstate (Na₂WO₄), which is assigned a chemical shift of 0 ppm.[1][5]

Table 2: Typical ¹⁸³W Chemical Shift Ranges for Various Tungsten Compounds[1][3][6]
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Compound Class Chemical Shift Range (ppm)

Monomeric Tungstate [WO₄]²⁻ +10 to -10

Polyoxotungstates (POTs) +260 to -300

Peroxo-POT Complexes up to -670

Reduced or Paramagnetic POTs +2500 to -4000

Organometallic Tungsten(VI) Alkylidynes +114 to +517

Tungsten Carbonyls (e.g., W(CO)₆) around -3500

Tungsten Halides (e.g., WF₆) around +1500

Tungsten(VI) Phosphine Complexes -2800 to -3300

The chemical shifts are influenced by factors such as the central atom in heteropolytungstates,

the overall charge of the anion, the nature of adjacent elements, counterions, and the solvent.

[3]

Coupling Constants
Spin-spin coupling between ¹⁸³W and other NMR-active nuclei provides valuable information

about the connectivity of atoms within a molecule.

Heteronuclear Coupling
Tungsten-183 couples to a variety of other nuclei, and the magnitude of the coupling constant

(J) is indicative of the number and nature of the intervening bonds.

Table 3: Selected Heteronuclear Coupling Constants to ¹⁸³W[1][7]
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Coupling Nucleus Number of Bonds
Typical Coupling Constant
(Hz)

¹⁹F 1 20 - 70

³¹P 1 ~250

⁵¹V 2 up to 26

¹³C 1 115 - 250

¹H 2 1 - 10

¹¹B 2 ~30

²⁹Si 2 ~5

Homonuclear Coupling
Two-bond ¹⁸³W-¹⁸³W coupling is frequently observed in polyoxotungstates and is crucial for

determining their intricate structures. These couplings typically range from 5 to 30 Hz and are

essential for 2D NMR experiments like COSY and INADEQUATE.[1]

Relaxation Times
The spin-lattice relaxation time (T₁) for ¹⁸³W is notoriously long, often on the order of seconds

to minutes.[7] For the reference compound, 1 M Na₂WO₄ in D₂O, the T₁ is approximately 5

seconds.[1] These long T₁ values necessitate long relaxation delays between scans to obtain

quantitative spectra, which significantly increases the total experiment time.

Experimental Protocols
Acquiring high-quality ¹⁸³W NMR spectra requires careful consideration of sample preparation

and spectrometer parameters. The following provides a general workflow.
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General Workflow for ¹⁸³W NMR Spectroscopy

Sample Preparation

Spectrometer Setup

Data Acquisition

Data Processing

Dissolve 50-500 mg of sample 
in 0.5-2.5 mL of deuterated solvent

Filter to remove particulates

Transfer to a 5 mm or 10 mm NMR tube

Lock and shim the spectrometer

Tune the probe to the ¹⁸³W frequency

Set acquisition parameters 
(pulse width, spectral width, etc.)

1D ¹⁸³W NMR

2D NMR (COSY, INADEQUATE, HMBC)

If needed for structural assignment

Fourier Transform

Phase correction

Baseline correction

Reference to 0 ppm

Data Analysis & Interpretation
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¹⁸³W NMR Data Processing Steps

Raw FID Data

Apodization (Line Broadening)

Fourier Transformation

Phase Correction

Baseline Correction

Chemical Shift Referencing

Final Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

